L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- is a derivative of the essential amino acid L-Valine. This compound is characterized by the presence of a diethoxyphosphinyl group and a thioacetyl group attached to the L-Valine backbone. L-Valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and muscle metabolism .
Vorbereitungsmethoden
The synthesis of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves several steps. One common method includes the reaction of L-Valine with diethoxyphosphinyl chloride and thioacetic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Wissenschaftliche Forschungsanwendungen
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in protein synthesis and its potential effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating protein synthesis and influencing metabolic pathways related to amino acid metabolism. The diethoxyphosphinyl and thioacetyl groups may also interact with specific enzymes or receptors, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- can be compared with other similar compounds such as:
N-Acetyl-L-Valine: This compound has an acetyl group instead of the diethoxyphosphinyl and thioacetyl groups, leading to different chemical properties and biological activities.
L-Valine, N-acetyl-: Similar to N-Acetyl-L-Valine, but with different substituents that affect its reactivity and applications.
L-Valine derivatives: Other derivatives of L-Valine, such as those with different protecting groups or functional groups, can be used for various applications in chemistry and biology.
Eigenschaften
CAS-Nummer |
74107-58-7 |
---|---|
Molekularformel |
C11H22NO6PS |
Molekulargewicht |
327.34 g/mol |
IUPAC-Name |
(2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22NO6PS/c1-5-17-19(16,18-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
WKYUDFRULLRVTE-JTQLQIEISA-N |
Isomerische SMILES |
CCOP(=O)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCOP(=O)(OCC)SCC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.